2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Overview
Description
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is a white to off-white powder that is water-soluble and can be easily dissolved in various organic solvents . This compound is primarily used as a reagent in the synthesis of other chemicals due to its unique properties.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s essential to consider its chemical structure. The compound contains a piperidine moiety, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. Piperidine-containing compounds play a significant role in drug design and construction .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. The process includes several steps of hydrogenation, cyclization, and amination . The reaction conditions often require specific temperatures and catalysts to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride include:
- 2-[3-(Aminomethyl)piperidin-1-yl]ethanol
- 2-[3-(Aminomethyl)piperidin-1-yl]propanoic acid
- 2-[3-(Aminomethyl)piperidin-1-yl]butanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its high solubility and stability make it a valuable reagent in various scientific and industrial processes .
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVVPJXZANJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.